molecular formula C21H22N2O5S B3537691 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B3537691
M. Wt: 414.5 g/mol
InChI Key: GEVHMQWRCPQKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide, also known as DMSO, is a synthetic compound that has been widely used in scientific research. It is a versatile solvent that has many applications in biochemistry, pharmacology, and other fields. In

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide has many advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of compounds. It is also relatively non-toxic and has low viscosity, making it easy to work with. However, 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide can also interfere with some assays and may have cytotoxic effects at high concentrations. It is important to carefully consider the concentration and use of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide in experiments.

Future Directions

There are many future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases. 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-cancer effects and may be useful in the treatment of other conditions, such as Alzheimer's disease. Another area of interest is the development of new formulations of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide that can enhance its properties as a drug delivery vehicle. Finally, there is interest in exploring the mechanisms of action of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide in more detail, to better understand its effects on cells and tissues.
Conclusion:
3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide is a versatile compound that has many applications in scientific research. It is a powerful solvent that can dissolve a wide range of compounds and has many biochemical and physiological effects. While it has some limitations and potential cytotoxic effects, it remains an important tool for many experiments. Future research on 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide may lead to new therapeutic agents and improved drug delivery systems.

Scientific Research Applications

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide has many applications in scientific research. It is commonly used as a solvent for a wide range of compounds, including peptides, proteins, and nucleic acids. It is also used as a cryoprotectant for cells and tissues, allowing them to be stored at low temperatures without damage. 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide is also used as a vehicle for drug delivery, as it can penetrate cell membranes and enhance the absorption of drugs.

properties

IUPAC Name

3,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-14-3-8-19-18(13-14)15(2)20(28-19)21(24)22-16-4-6-17(7-5-16)29(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVHMQWRCPQKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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